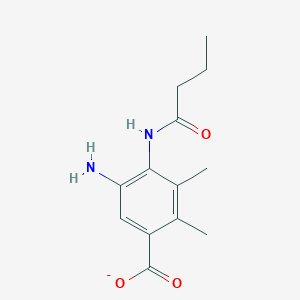
Thalidomide-5'-O-C3-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives, including Thalidomide-5’-O-C3-alkyne, have been explored for various therapeutic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C3-alkyne typically involves the modification of thalidomide through click chemistry. This process includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized thalidomide derivative reacts with an alkyne group to form the desired compound . The reaction conditions often involve the use of copper sulfate and sodium ascorbate as catalysts in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-C3-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Thalidomide-5’-O-C3-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-C3-alkyne involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . This interaction leads to the selective degradation of specific transcription factors, thereby modulating various cellular processes. The compound’s effects on angiogenesis, inflammation, and immune response are also mediated through its influence on cytokine production and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Thalidomide-O-C3-azide: A related compound used in click chemistry for the synthesis of PROTACs.
Uniqueness
Thalidomide-5’-O-C3-alkyne is unique due to its specific alkyne functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it a valuable tool in the development of targeted therapies and advanced research applications.
Propriétés
Formule moléculaire |
C18H16N2O5 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-9-25-11-5-6-12-13(10-11)18(24)20(17(12)23)14-7-8-15(21)19-16(14)22/h1,5-6,10,14H,3-4,7-9H2,(H,19,21,22) |
Clé InChI |
HOWOCGCULDGJAG-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


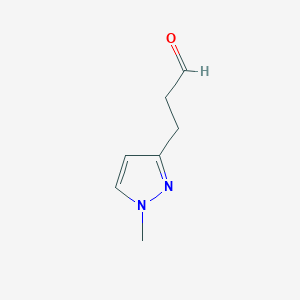
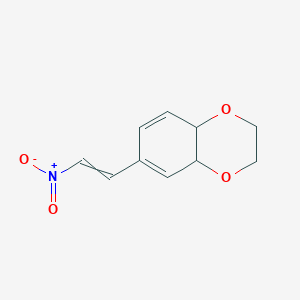


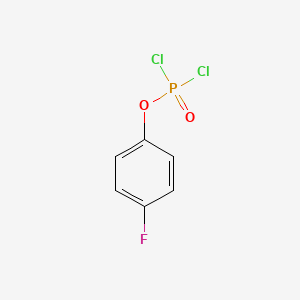
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
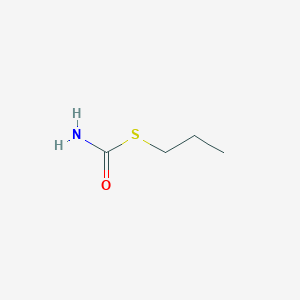
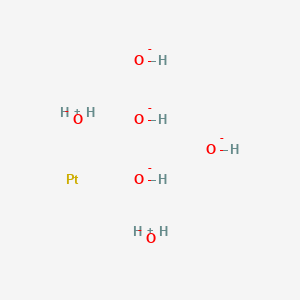
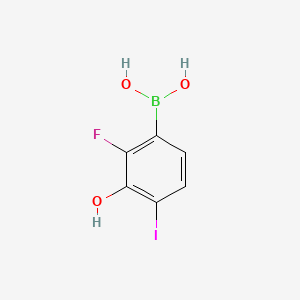
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

